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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
fabrication of Calcium Sulfide (CaS)-based alternating current thin-film electroluminescent
(AC-TFEL) devices. This document is intended for researchers and scientists in materials
science, optoelectronics, and related fields.

Introduction to CaS-based Electroluminescent
Devices

Calcium sulfide (CaS) is a promising host material for phosphors used in AC-TFEL devices
due to its wide bandgap and ability to be doped with various rare-earth elements to produce a
wide range of emission colors. These devices operate based on the principle of high-field
electroluminescence, where the application of a strong alternating electric field across a
phosphor layer induces light emission. The typical structure of an AC-TFEL device is a double-
insulator configuration, which enhances stability and operational lifetime.

The fabrication of high-performance CaS-based TFEL devices requires precise control over
thin film deposition processes, doping concentrations, and post-deposition treatments such as
annealing. This document outlines the critical steps and parameters involved in the successful
fabrication and characterization of these devices.
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Device Structure and Operating Principle

A standard CaS-based AC-TFEL device consists of a multilayer stack, typically fabricated on a
glass substrate. The core of the device is the CaS phosphor layer doped with a specific
luminescent activator. This phosphor layer is sandwiched between two insulating layers, which
in turn are enclosed by a transparent front electrode and a metallic back electrode.

Operating Principle: Impact Excitation

The light emission in AC-TFEL devices is governed by the impact excitation mechanism. The
process can be summarized in the following steps:

o Electron Tunneling: Under a high electric field (typically > 1 MV/cm), electrons tunnel from
interface states between the insulator and phosphor layers into the conduction band of the
phosphor.[1]

o Electron Acceleration: The tunneled electrons are accelerated to high kinetic energies ("hot
electrons") by the strong electric field across the phosphor layer.[1][2]

e Impact Excitation: These high-energy electrons collide with the luminescent centers (e.g.,
Eu2*, Ces*) doped within the CaS host lattice, exciting them to higher energy states.[1][2]

o Radiative Relaxation: The excited luminescent centers relax back to their ground state,
releasing the excess energy as photons, which constitutes the visible light emission.

o Electron Trapping: The electrons that have traversed the phosphor layer are then trapped at
the interface on the opposite side. The alternating nature of the applied voltage allows this
process to occur in both directions, leading to continuous light emission.
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Caption: Mechanism of Electroluminescence in CaS-based AC-TFEL Devices.

Experimental Protocols

This section provides detailed step-by-step protocols for the fabrication of CaS-based AC-TFEL
devices.

Substrate Cleaning
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Proper substrate cleaning is crucial for good film adhesion and device performance. The
following protocol is for cleaning indium tin oxide (ITO) coated glass substrates.

» Degreasing:

o

Place the ITO-coated glass substrates in a beaker with acetone.

[¢]

Sonicate for 10 minutes in an ultrasonic bath.[3][4]

o

Remove the substrates and rinse thoroughly with deionized (DI) water.

[e]

Place the substrates in a beaker with isopropanol (IPA).[5]

o

Sonicate for 10 minutes.[5]

[¢]

Rinse thoroughly with DI water.[5]
e Drying and Surface Treatment:
o Dry the substrates using a nitrogen gun.[5]

o For enhanced cleaning and to improve surface wettability, treat the substrates with UV-
ozone or oxygen plasma.[4]

Thin Film Deposition

The multilayer structure of the AC-TFEL device is fabricated by sequential deposition of the
various thin films. Electron beam evaporation is a commonly used physical vapor deposition
(PVD) technique for this purpose.
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Caption: General Fabrication Workflow for CaS-based AC-TFEL Devices.
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Protocol for Electron Beam Evaporation:
e Chamber Preparation:
o Load the cleaned substrates into the substrate holder in the vacuum chamber.

o Load the source materials (e.g., Y20s for insulating layers, a mixture of CaS and dopant
source like EuS for the phosphor layer, and Al for the back electrode) into the appropriate
crucibles in the electron beam evaporator.

o Evacuate the chamber to a base pressure of at least 10~° Torr.
» Deposition of Bottom Insulator:

o Deposit the first insulating layer (e.g., Y203 or Al203) onto the ITO-coated side of the
substrate.

o Deposition of CaS Phosphor Layer:

o Co-evaporate CaS and the dopant source (e.g., EuS) to form the phosphor layer. The
dopant concentration can be controlled by adjusting the evaporation rates of the two
sources.

e Deposition of Top Insulator:
o Deposit the second insulating layer, identical to the first, on top of the phosphor layer.
o Deposition of Back Electrode:

o Deposit the aluminum back electrode. A shadow mask can be used to pattern the
electrode.

Post-Deposition Annealing

Annealing is a critical step to improve the crystallinity of the CasS film and to activate the
luminescent centers, thereby enhancing the electroluminescent properties.

e Furnace Setup:
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o Place the fabricated devices in a tube furnace with a controlled atmosphere (e.g., argon or

nitrogen).
e Annealing Process:
o Heat the furnace to the desired annealing temperature.
o Maintain the temperature for a specific duration.

o Allow the furnace to cool down slowly to room temperature.

Data Presentation: Fabrication Parameters and
Device Performance

The following tables summarize typical fabrication parameters and the resulting performance
characteristics of CaS-based electroluminescent devices.

Table 1: Deposition Parameters for CaS-based TFEL Device Layers
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o . o Substrate
. Deposition Typical Deposition
Layer Material . ) Temperatur
Technique Thickness Rate
e
] ] Room
Transparent Indium Tin )
] Sputtering 150-200nm  0.1-0.5nm/s Temperature
Electrode Oxide (ITO)
- 300°C
Electron
Bottom
Y203 or A0 Beam 200-400nm  0.2-1.0nm/s 100 - 300°C
Insulator )
Evaporation
Electron
Phosphor 500 - 1000
CaS:Eu Beam 0.5-2.0nm/s 100 - 300°C
Layer ) nm
Evaporation
Electron
Top Insulator Y203 or Al20s  Beam 200-400nm  0.2-1.0nm/s 100 - 300°C
Evaporation
Thermal/Elect
Back Aluminum Room
ron Beam 100-200nm  1.0-5.0 nm/s
Electrode (Al ) Temperature
Evaporation

Table 2: Annealing Conditions and Their Effects on CaS:Eu TFEL Devices
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Annealing Annealing Effect on
Dopant . Atmosphere
Temperature Time Performance
Increased
crystallinity,
) ] ) enhanced
Europium (Eu) 600 - 800°C 30 - 120 min Argon / Nitrogen

luminance, slight
red-shift in

emission peak.

Improved
crystallinity,
] ] ) higher
Cerium (Ce) 700 - 900°C 30 - 90 min Argon / Nitrogen )
luminance,
optimized green
emission.
Enhanced
crystallinity and
Copper (Cu), ) ) photoluminescen
] 700 - 850°C 10 - 60 min Argon / Nitrogen ) ]
Fluorine (F) ce intensity for
blue-purple
emission.
Table 3: Performance Characteristics of Doped CaS TFEL Devices
o Typical )
Emission Peak ] Luminous
Dopant Luminance (at .
Color Wavelength Efficiency
1 kHz)
Europium (Eu) Red ~650 nm 100 - 300 cd/m2 0.1-0.5Im/W
Cerium (Ce) Green ~505 nm 150 - 500 cd/m?2 0.2-1.0 I m/W
Copper (Cu),
) Blue-Purple ~425 - 475 nm 50 - 150 cd/mz 0.05-0.2 Im/W
Fluorine (F)

Device Characterization
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After fabrication, the devices should be characterized to evaluate their performance.

Structural and Morphological Characterization

» X-ray Diffraction (XRD): To determine the crystal structure and orientation of the deposited
Cas thin film.

e Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-
sectional structure of the device.

Optical Characterization

e Photoluminescence (PL) Spectroscopy: To measure the emission spectrum of the phosphor
layer under optical excitation.

» Electroluminescence (EL) Spectroscopy: To measure the emission spectrum under electrical
excitation.

e Luminance-Voltage (L-V) Measurement: To determine the relationship between the applied
voltage and the brightness of the device.

Electrical Characterization

o Capacitance-Voltage (C-V) Measurement: To analyze the electrical properties of the
insulating layers and the device as a whole.

o Charge-Voltage (Q-V) Analysis: To study the charge transport characteristics within the
phosphor layer.[2][6]

Conclusion

The fabrication of CaS-based electroluminescent devices is a multi-step process that requires
careful control of deposition and annealing parameters. By following the detailed protocols and
understanding the underlying principles outlined in these application notes, researchers can
fabricate high-quality devices for various applications in displays and lighting. The provided
data tables serve as a useful reference for optimizing fabrication processes to achieve desired
device performance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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